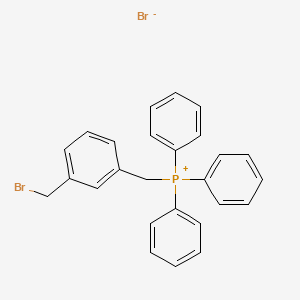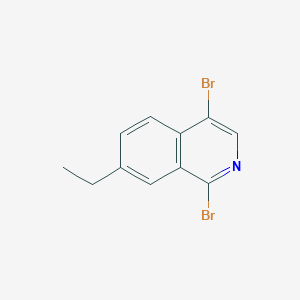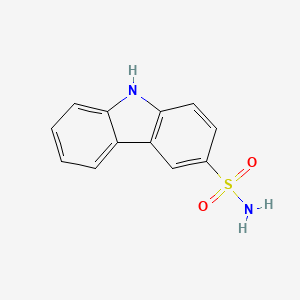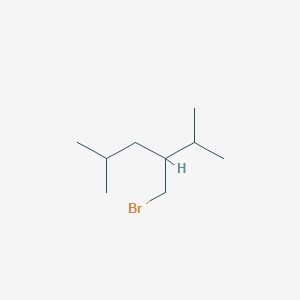![molecular formula C8H6N2O2S B13155515 Methyl thiazolo[4,5-c]pyridine-6-carboxylate CAS No. 1206973-17-2](/img/structure/B13155515.png)
Methyl thiazolo[4,5-c]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl thiazolo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl thiazolo[4,5-c]pyridine-6-carboxylate typically involves the condensation of appropriate thiazole and pyridine derivatives. One common method includes the reaction of 2-aminothiazole with a pyridine carboxylic acid derivative under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: Methyl thiazolo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl thiazolo[4,5-c]pyridine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a building block for the production of specialty chemicals.
Mecanismo De Acción
Methyl thiazolo[4,5-c]pyridine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyridine Derivatives: These compounds share the thiazole-pyridine fused ring system but may have different substituents, leading to variations in their biological activities and chemical properties.
Thiazolopyrimidine Derivatives: These compounds have a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring, resulting in distinct pharmacological profiles.
Uniqueness: The uniqueness of this compound lies in its specific structural arrangement and the potential for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.
Comparación Con Compuestos Similares
- Thiazolopyridine derivatives
- Thiazolopyrimidine derivatives
- Pyranothiazole derivatives
Propiedades
Número CAS |
1206973-17-2 |
|---|---|
Fórmula molecular |
C8H6N2O2S |
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
methyl [1,3]thiazolo[4,5-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)5-2-7-6(3-9-5)10-4-13-7/h2-4H,1H3 |
Clave InChI |
HNNSZAPLWHCQLY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C2C(=C1)SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13155438.png)







![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)





